An In-Depth Technical Guide to o-Cyanobenzyl Bromide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to o-Cyanobenzyl Bromide: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of ortho-cyanobenzyl bromide (o-cyanobenzyl bromide), a pivotal reagent in modern organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, reactivity, and key applications. The information presented herein is grounded in established scientific literature and safety data to ensure accuracy and reliability.
Introduction to o-Cyanobenzyl Bromide
o-Cyanobenzyl bromide, systematically named 2-(bromomethyl)benzonitrile, is an aromatic organic compound featuring a cyanophenyl group substituted with a bromomethyl moiety at the ortho position.[1] Its unique bifunctional nature, possessing both a reactive benzylic bromide and a versatile nitrile group, makes it a valuable intermediate in the synthesis of a wide array of complex molecules.[2] This guide will delve into the core chemical characteristics that underpin its utility in contemporary chemical research and industrial applications.
Key Identifiers:
| Identifier | Value |
| CAS Number | 22115-41-9[2] |
| Molecular Formula | C₈H₆BrN[2] |
| Molecular Weight | 196.04 g/mol [2] |
| Synonyms | 2-(Bromomethyl)benzonitrile, α-Bromo-o-tolunitrile[1] |
Physicochemical Properties
o-Cyanobenzyl bromide is a white to light yellow crystalline powder or chunks under standard conditions.[2] Its physical properties are critical for its handling, storage, and application in various reaction setups.
Table of Physicochemical Data:
| Property | Value | Source |
| Melting Point | 72-74 °C (lit.) | [2][3] |
| Boiling Point | 111 °C at 1.5 mmHg | [2] |
| Solubility | Slightly soluble in water. Soluble in chloroform and ethyl acetate. | [2] |
| Appearance | White to gray-brown crystalline powder or chunks. | [2] |
| Storage Temperature | Keep in a dark place, sealed in dry, at room temperature. | [2] |
Synthesis of o-Cyanobenzyl Bromide
The primary industrial synthesis of o-cyanobenzyl bromide involves the free-radical bromination of o-tolunitrile. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS). The causality behind this choice lies in the selective bromination of the benzylic methyl group over aromatic bromination, a hallmark of free-radical halogenation under these conditions.
Experimental Protocol: Synthesis from o-Tolunitrile [2]
Objective: To synthesize o-cyanobenzyl bromide via free-radical bromination of o-tolunitrile.
Materials:
-
o-Tolunitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Hexane
Procedure:
-
To a solution of o-tolunitrile (325 mmol) and N-bromosuccinimide (346 mmol) in carbon tetrachloride (300 mL), add azobisisobutyronitrile (29.25 mmol).
-
Heat the reaction mixture to 90°C and maintain for 2 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).
-
After completion, cool the mixture to room temperature. The precipitated succinimide byproduct is removed by filtration.
-
The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution (4 x 120 mL) to neutralize any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting solid is washed with hexane (4 x 500 mL) to remove non-polar impurities and then dried to yield o-cyanobenzyl bromide as a yellow solid (57% yield).[2]
Purification: For higher purity, the product can be further purified by steam distillation. The distillate is extracted with diethyl ether, dried over sodium sulfate, and the solvent is evaporated. The resulting solid can be recrystallized from petroleum ether or cyclohexane.[4]
Caption: Radical bromination of o-tolunitrile.
Reactivity and Chemical Properties
The reactivity of o-cyanobenzyl bromide is dominated by the electrophilic nature of the benzylic carbon, making it highly susceptible to nucleophilic substitution reactions. The presence of the electron-withdrawing cyano group at the ortho position influences the reactivity of the benzylic bromide.
Nucleophilic Substitution Reactions: o-Cyanobenzyl bromide readily undergoes Sₙ2 reactions with a variety of nucleophiles, including alkoxides, phenoxides, and amines, to form the corresponding ethers and substituted amines. This reactivity is fundamental to its use as a building block in organic synthesis.
Condensation Reactions: It can also participate in base-promoted condensation reactions. For instance, it reacts with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one.[2][4] Another notable reaction is its condensation with 2H-tetrazole in the presence of a base like potassium hydroxide.[2][4]
Experimental Workflow: Williamson Ether Synthesis using o-Cyanobenzyl Bromide
This protocol exemplifies a typical nucleophilic substitution reaction.
Caption: A typical workflow for ether synthesis.
Applications in Drug Development
o-Cyanobenzyl bromide is a crucial intermediate in the synthesis of various pharmaceutical agents.[5] Its most prominent application is in the production of Alogliptin, an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[2][4] Alogliptin is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][4] The synthesis of Alogliptin leverages the reactivity of o-cyanobenzyl bromide to introduce the cyanobenzyl moiety, which is a key structural component of the final drug molecule.[2][5]
Safety and Handling
o-Cyanobenzyl bromide is a corrosive and lachrymatory compound that requires careful handling in a well-ventilated fume hood.[3][6] It can cause severe skin burns and eye damage.[3]
Hazard and Precautionary Statements:
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage.[3] |
| Precautionary Statement | Description |
| P260 | Do not breathe dust.[3] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Exposure can cause irritation to the mucous membranes and upper respiratory tract, leading to symptoms such as a burning sensation, coughing, and shortness of breath.[3] In case of inhalation, the individual should be moved to fresh air immediately.[3] Contaminated clothing should be removed and the affected skin area washed thoroughly.[3] It is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when working with this reagent.[3]
References
- 4-Cyanobenzyl bromide | 17201-43-3 - ChemicalBook. (n.d.).
- Cas 17201-43-3,4-Cyanobenzyl bromide - LookChem. (n.d.).
- CAS 17201-43-3: 4-Cyanobenzyl bromide | CymitQuimica. (n.d.).
- Exploring 4-Cyanobenzyl Bromide: Properties, Applications, and Manufacturing Insights. (n.d.).
- 4-Cyanobenzyl bromide | 17201-43-3 - Benchchem. (n.d.).
- Procurement Guide: Sourcing 2-Cyanobenzyl Bromide for Pharmaceutical R&D. (2026, January 29).
- 2-Cyanobenzyl bromide | 22115-41-9 - ChemicalBook. (2026, January 13).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem. (n.d.).
- KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents. (n.d.).
- 2-Cyanobenzyl bromide Seven Chongqing Chemdad Co. ,Ltd. (n.d.).
- 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem. (n.d.).
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- 1. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Cyanobenzyl bromide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
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